BenchChemオンラインストアへようこそ!

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Lipophilicity Fragment-based drug design Physicochemical profiling

2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic fragment connecting a pyrazole to a benzimidazole core, with molecular formula C12H12N4 and molecular weight 212.25 g·mol⁻¹. Key computed physicochemical properties include a logP of 2.45 and a single hydrogen bond donor (H-donors=1), distinguishing it as a lipophilic, low-donor fragment suitable for fragment-based lead discovery.

Molecular Formula C12H12N4
Molecular Weight 212.256
CAS No. 1171649-67-4
Cat. No. B2957371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
CAS1171649-67-4
Molecular FormulaC12H12N4
Molecular Weight212.256
Structural Identifiers
SMILESCCN1C=CC(=N1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H12N4/c1-2-16-8-7-11(15-16)12-13-9-5-3-4-6-10(9)14-12/h3-8H,2H2,1H3,(H,13,14)
InChIKeyMYMWYLGPHVHOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole (CAS 1171649-67-4) Procurement Guide: A Pyrazole-Benzimidazole Fragment for Kinase-Targeted Library Design


2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic fragment connecting a pyrazole to a benzimidazole core, with molecular formula C12H12N4 and molecular weight 212.25 g·mol⁻¹ . Key computed physicochemical properties include a logP of 2.45 and a single hydrogen bond donor (H-donors=1), distinguishing it as a lipophilic, low-donor fragment suitable for fragment-based lead discovery . The compound serves as a versatile building block for generating diverse pyrazole-benzimidazole libraries, particularly those targeting kinase ATP-binding sites.

Why Generic Substitution of Pyrazole-Benzimidazole Fragments Risks Divergent Bioactivity: The 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole Case


Despite apparent structural similarity among pyrazole-benzimidazole fragments, minor variations in substitution position and alkyl chain length produce distinct physicochemical and biological profiles that preclude simple interchange. For the title compound, the ethyl group on the pyrazole nitrogen eliminates the pyrazole NH donor, reducing the H-bond donor count from 2 (unsubstituted parent) to 1, thereby altering aqueous solubility and passive membrane permeability . Moreover, regioisomeric preference critically influences kinase hinge-binding geometry: the clinical-stage 4-substituted pyrazole-benzimidazole AT9283 displays potent Aurora A/B inhibition (IC₅₀ ≤ 3 nM), whereas 3-substituted analogues like the title compound are predicted to interact with distinct kinase selectivity profiles [1]. Consequently, substituting one pyrazole-benzimidazole fragment for another without experimental validation can lead to unexpected loss of potency or shift in target selectivity, undermining SAR development and procurement strategies.

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole vs. Closest Analogs (Note: High-strength head-to-head data are limited; evidence herein relies on cross-study comparisons and class-level inference.)


Enhanced Lipophilicity Relative to Unsubstituted Pyrazole-Benzimidazole: LogP 2.45 vs. 1.95

The target compound exhibits a computed logP of 2.45, approximately 0.50 log units higher than the logP of the unsubstituted regioisomeric comparator 2-(1H-pyrazol-4-yl)-1H-benzoimidazole (logP = 1.95) . This 25.6% increase (ΔlogP = 0.49) reflects the contribution of the N-ethyl substituent and is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement in fragment optimization.

Lipophilicity Fragment-based drug design Physicochemical profiling

Reduced Hydrogen Bond Donor Count: 1 Donor vs. 2 for Unsubstituted Parent Fragment

The N-ethyl substitution on the pyrazole ring eliminates the pyrazole NH, decreasing the total hydrogen bond donor count from 2 (for the unsubstituted 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole) to 1 for the target compound . Lower donor count generally correlates with improved passive diffusion across lipid bilayers and reduced metabolic clearance, offering a pharmacokinetic advantage during fragment-to-lead optimization.

Hydrogen bonding Permeability Fragment optimization

Regioisomeric Selectivity Divergence: 3-Substituted vs. 4-Substituted Pyrazole in Kinase Inhibition

The 4-substituted pyrazole-benzimidazole clinical candidate AT9283 achieves potent dual Aurora A/B inhibition (IC₅₀ ≤ 3 nM) [1]. By contrast, 3-substituted pyrazole-benzimidazoles like the target compound position the benzimidazole moiety differently relative to the kinase hinge region, which literature SAR indicates leads to distinct kinase selectivity profiles [2]. Although no direct head-to-head kinase panel data exist for the exact title compound, the regioisomeric difference is a known determinant of target engagement within this chemotype.

Kinase selectivity Hinge binding Regioisomer

Higher Purity Specification: NLT 97% vs. Typical 95% for Closest Analog

The target compound is supplied with a guaranteed purity of NLT 97% (Not Less Than 97%) according to MolCore specifications . In comparison, the closest methyl analog, 2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazole (CAS 1005573-27-2), is typically offered at 95% purity by multiple vendors . This 2% absolute purity advantage reduces the risk of side-reaction contaminants in multi-step library synthesis and enhances biological assay reproducibility.

Purity Reproducibility Building block quality

Optimal Procurement Scenarios for 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Drug Discovery Requiring Enhanced Lipophilicity and Reduced Donor Count

The 0.5-log higher logP (2.45) and reduced H-bond donor count (1 donor) of 2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole relative to unsubstituted pyrazole-benzimidazole fragments make it particularly suited for fragment-based campaigns targeting intracellular kinases where membrane permeability is a limiting factor . Its lipophilic character facilitates hit evolution toward more drug-like leads without the need for early lipophilicity-boosting modifications.

Generation of Regioisomeric Kinase Inhibitor Libraries for Selectivity Profiling

Given the known selectivity divergence between 3-substituted and 4-substituted pyrazole-benzimidazole derivatives, as demonstrated by the Aurora-selective 4-substituted AT9283 [1], this 3-substituted building block enables the construction of focused libraries specifically designed to interrogate kinase selectivity space orthogonal to the 4-substituted series. This is strategically valuable for hit-to-lead programs seeking novel selectivity profiles.

Lead Optimization Programs Aiming to Reduce Hydrogen Bond Donor Count

The elimination of the pyrazole NH donor through N-ethylation (donor count reduced from 2 to 1) provides a ready-made strategy for improving passive permeability and potentially reducing efflux transporter recognition . Lead optimization teams can incorporate this fragment to rapidly assess the impact of donor count reduction on cellular potency and ADME properties.

Academic and Industrial SAS Requiring High-Purity Building Blocks for Reproducible SAR

The guaranteed NLT 97% purity specification ensures consistent quality across batches, which is critical for academic structure–activity relationship studies and industrial medicinal chemistry workflows where impurities can confound biological readouts or complicate reaction workup. This purity level reduces time lost to re-purification, enabling faster SAR cycles.

Quote Request

Request a Quote for 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.